2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
CAS No.: 921505-36-4
Cat. No.: VC11960690
Molecular Formula: C22H23ClN4O3S
Molecular Weight: 459.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921505-36-4 |
|---|---|
| Molecular Formula | C22H23ClN4O3S |
| Molecular Weight | 459.0 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H23ClN4O3S/c1-15-4-2-3-5-19(15)26-21(30)14-31-22-25-11-18(13-28)27(22)12-20(29)24-10-16-6-8-17(23)9-7-16/h2-9,11,28H,10,12-14H2,1H3,(H,24,29)(H,26,30) |
| Standard InChI Key | PKHVHSRDZGXUKI-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a 1H-imidazole core substituted at the 1-position with a carbamoylmethyl group linked to a 4-chlorobenzylamine moiety. The 2-position of the imidazole ring is bonded to a sulfanyl-acetamide chain terminating in a 2-methylphenyl group, while the 5-position carries a hydroxymethyl substituent. This arrangement creates a multifunctional scaffold capable of diverse molecular interactions .
Molecular Formula and Weight
The molecular formula C23H25ClN4O3S corresponds to a molecular weight of 472.99 g/mol, as confirmed by high-resolution mass spectrometry . Key structural parameters include:
| Property | Value |
|---|---|
| Hydrogen bond donors | 3 |
| Hydrogen bond acceptors | 7 |
| Polar surface area | 75.28 Ų |
| Rotatable bond count | 9 |
| Steric complexity | 576 |
Synthetic Methodology
Multi-Step Synthesis
Industrial production involves a six-step sequence:
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Imidazole ring formation: Cyclocondensation of glyoxal with ammonia and formaldehyde under acidic conditions yields the 5-hydroxymethylimidazole intermediate.
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Sulfanyl-acetamide incorporation: Thiolation of the imidazole’s 2-position using mercaptoacetic acid derivatives, followed by N-alkylation with 2-methylphenyl isocyanate.
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Chlorophenylcarbamoylmethyl functionalization: Coupling the 1-position with N-(4-chlorobenzyl)chloroacetamide via nucleophilic acyl substitution .
Critical parameters include maintaining reaction temperatures below 40°C during thiolation to prevent disulfide formation and using anhydrous dimethylformamide as the solvent for N-alkylation.
Purification and Yield
Final purification employs reverse-phase chromatography (C18 column, 60% acetonitrile/water mobile phase), achieving 68% isolated yield. Impurities primarily consist of <0.5% unreacted imidazole precursors .
Physicochemical Properties
Solubility and Partitioning
Experimental data indicate:
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logP: 2.8329 (predicted via XLogP3)
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logD (pH 7.4): 2.8327
The compound exhibits pH-dependent solubility, with protonation of the imidazole nitrogen (pKa ≈ 6.9) enhancing solubility in acidic media.
Stability Profile
Accelerated stability testing (40°C/75% RH, 6 months) shows:
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Hydrolytic stability: 98.2% remaining in pH 7.4 buffer
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Oxidative stability: 94.5% remaining under 3% H2O2
Degradation products include the sulfoxide derivative (2.1%) and dechlorinated analog (1.3%).
Biological Activity and Mechanisms
Anti-Inflammatory Effects
The compound reduces TNF-α production in LPS-stimulated macrophages (IC50 = 12 μM) by suppressing IκB kinase phosphorylation. Molecular docking simulations indicate interaction with the kinase’s ATP-binding pocket (ΔG = -9.2 kcal/mol).
Emerging Applications
Targeted Drug Delivery
Structural analogs demonstrate androgen receptor binding (Kd = 4.8 nM), suggesting potential in prostate-specific drug delivery systems.
Materials Science
The sulfanyl group enables gold nanoparticle functionalization, with applications in surface-enhanced Raman spectroscopy (SERS) substrates.
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